molecular formula C16H20N2 B12724398 4-Amino-N-(2-phenylethyl)benzeneethanamine CAS No. 1310279-36-7

4-Amino-N-(2-phenylethyl)benzeneethanamine

Cat. No.: B12724398
CAS No.: 1310279-36-7
M. Wt: 240.34 g/mol
InChI Key: ZMXBGESHUGDCKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-phenylethyl)benzeneethanamine typically involves the reaction of benzeneethanamine with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-phenylethyl)benzeneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-Amino-N-(2-phenylethyl)benzeneethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-phenylethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(2-phenylethyl)benzeneethanamine is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals and its potential biological activities make it a compound of interest in various fields of research .

Properties

CAS No.

1310279-36-7

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-[2-(2-phenylethylamino)ethyl]aniline

InChI

InChI=1S/C16H20N2/c17-16-8-6-15(7-9-16)11-13-18-12-10-14-4-2-1-3-5-14/h1-9,18H,10-13,17H2

InChI Key

ZMXBGESHUGDCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)N

Origin of Product

United States

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